molecular formula C9H9NO4 B189049 2,6-Dimethyl-3-nitrobenzoic acid CAS No. 6307-70-6

2,6-Dimethyl-3-nitrobenzoic acid

Cat. No.: B189049
CAS No.: 6307-70-6
M. Wt: 195.17 g/mol
InChI Key: GOGALNMBJIGJNW-UHFFFAOYSA-N
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Description

2,6-Dimethyl-3-nitrobenzoic acid is an aromatic compound with the molecular formula C9H9NO4. It is characterized by the presence of two methyl groups and a nitro group attached to a benzene ring, along with a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,6-Dimethyl-3-nitrobenzoic acid can be synthesized through several methods. One common approach involves the nitration of 2,6-dimethylbenzoic acid using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring.

Another method involves the oxidation of 2,6-dimethyl-3-nitrotoluene. This process can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide in the presence of an acid catalyst. The reaction conditions are optimized to achieve high yields of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring consistent product quality and yield. Additionally, the use of advanced purification techniques, such as recrystallization and chromatography, helps in obtaining high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3-nitrobenzoic acid undergoes several types of chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, iron powder with hydrochloric acid.

    Substitution: Halogens (e.g., chlorine, bromine) with Lewis acids (e.g., aluminum chloride), sulfuric acid for sulfonation.

    Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid or hydrochloric acid as catalysts.

Major Products Formed

    Reduction: 2,6-Dimethyl-3-aminobenzoic acid.

    Substitution: Halogenated derivatives, sulfonated derivatives.

    Esterification: Methyl 2,6-dimethyl-3-nitrobenzoate, ethyl 2,6-dimethyl-3-nitrobenzoate.

Scientific Research Applications

2,6-Dimethyl-3-nitrobenzoic acid finds applications in various scientific research fields:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Derivatives of this compound are explored for their potential therapeutic applications, including as intermediates in drug synthesis.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-3-nitrobenzoic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The carboxylic acid group can also participate in hydrogen bonding and electrostatic interactions with biological targets, influencing the compound’s activity.

Comparison with Similar Compounds

2,6-Dimethyl-3-nitrobenzoic acid can be compared with other nitrobenzoic acid derivatives, such as:

    3-Nitrobenzoic acid: Lacks the methyl groups, resulting in different reactivity and physical properties.

    2,4-Dimethyl-3-nitrobenzoic acid: Similar structure but with different substitution pattern, leading to variations in chemical behavior.

    2,6-Dimethyl-4-nitrobenzoic acid: Nitro group positioned differently, affecting the compound’s reactivity and applications.

Properties

IUPAC Name

2,6-dimethyl-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-5-3-4-7(10(13)14)6(2)8(5)9(11)12/h3-4H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOGALNMBJIGJNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)[N+](=O)[O-])C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00286221
Record name 2,6-dimethyl-3-nitrobenzoic acid
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Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6307-70-6
Record name NSC44273
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Record name 2,6-dimethyl-3-nitrobenzoic acid
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Record name 2,6-dimethyl-3-nitrobenzoic acid
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Synthesis routes and methods I

Procedure details

13.5 g (90.0 mmol) of 2,6-dimethylbenzoic acid were introduced in portions into a solution of 25 ml of conc. sulfuric acid and 25 ml of 65% strength HNO3 cooled to 0° C. After stirring at 0° C. for 1 h, the reaction mixture was poured onto ice, and the precipitate deposited was filtered off with suction and dried. 15.5 g of the title compound resulted.
Quantity
13.5 g
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25 mL
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0 (± 1) mol
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Synthesis routes and methods II

Procedure details

2,6-Dimethyl-3-nitrobenzoic acid was prepared by nitrating 2,6-dimethylbenzoic acid. A solution of 2,6-dimethyl-3-nitrobenzoic acid (30 grams, 0.15 mole) in tetrahydrofuran (100 ml) was stirred under nitrogen. Borane-methyl sulfide complex (20 ml, 0.2 mole) was added dropwise at room temperature. When one fourth of the borane complex had been added the reaction mixture was brought to reflux. Reflux continued for one hour after complete addition of the borane complex. The reaction mixture was cooled to 0°, and cold methanol (500 ml) was added dropwise until foaming ceased and then added rapidly. The solvent was evaporated, and the crude product was dissolved in methylene chloride and washed with 2 N sodium hydroxide. The solvent was removed by evaporation to give (2,6-dimethyl-3-nitrophenyl)methanol (12.0 grams; mp 84°-92°).
Quantity
0 (± 1) mol
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reactant
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30 g
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reactant
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100 mL
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500 mL
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Synthesis routes and methods III

Procedure details

A solution of 46 ml of concentrated sulfuric acid and 23.5 ml of concentrated nitric acid was added slowly to a stirred solution of 2,6-dimethylbenzoic acid (50.0 g, 0.333 mole) in 200 ml of methylene chloride at a rate such that a gentle reflux was maintained throughout the addition. After complete addition, reflux was maintained for 30 minutes. The reaction mixture was cooled, poured onto 300 g of ice and the organic phase separated. The aqueous phase was extracted with three 200 ml portions of diethyl ether, and the organic phases were combined, dried over anhydrous magnesium sulfate, and filtered. The solvent was removed from the filtrate under reduced pressure to give 2,6-dimethyl-3-nitrobenzoic acid (60.2 g) as a solid.
Quantity
46 mL
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reactant
Reaction Step One
Quantity
23.5 mL
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reactant
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50 g
Type
reactant
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200 mL
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solvent
Reaction Step One
[Compound]
Name
ice
Quantity
300 g
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

To a solution of 2,6-dimethylbenzoic acid (20 g) in conc. sulfuric acid (100 ml) was dropwise added under ice-cooling a mixture of 70% nitric acid and conc. sulfuric acid (21.6 ml), which was prepared by dropwise adding conc. sulfuric acid (10.8 ml) to 70% nitric acid (15.1 ml) under ice-cooling, and the mixture was stirred for 1 hour at the same temperature. Ice-water was added to the reaction mixture, and the resulting precipitates were filtered off. The filtrate was concentrated, and the residue was purified by flash chromatography (dichloromethane:methanol=20:1 including 1% acetic acid) to give 2,6-dimethyl-3-nitrobenzoic acid (7.0 g) as a colorless crystal.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
100 mL
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solvent
Reaction Step One
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0 (± 1) mol
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reactant
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21.6 mL
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[Compound]
Name
Ice water
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0 (± 1) mol
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reactant
Reaction Step Three
Quantity
15.1 mL
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reactant
Reaction Step Four
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10.8 mL
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Reaction Step Four

Synthesis routes and methods V

Procedure details

2,6-Dimethylbenzoic acid (15 g) dissolved in 350 ml of nitromethane was cooled in an ice bath and treated with 18.9 ml of 70% nitric acid and then 14 ml of concentrated sulfuric acid. The bath was removed and the mixture was stirred at room temperature for 22 hr. The mixture was poured into ethyl acetate, washed several times with water, dried, evaporated, and 17.2 g of 2,6-dimethyl-3-nitrobenzoic acid, mp 115.9-116.5° C., was obtained. ##STR123##
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
350 mL
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solvent
Reaction Step One
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18.9 mL
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reactant
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14 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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